estr-4-en-17-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: estr-4-en-17-one can be synthesized through several synthetic routes. One common method involves the oxidation of estrone using reagents such as chromium trioxide or pyridinium chlorochromate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Another method involves the dehydrogenation of estradiol using reagents like selenium dioxide in a suitable solvent.
Industrial Production Methods: Industrial production of othis compound often involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of reagents and reaction conditions is optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form estradiol or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions, particularly at the 17-position, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Various alkylating agents in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as estrone.
Reduction: Formation of reduced derivatives such as estradiol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
estr-4-en-17-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its effects on cellular processes and its potential role in hormone regulation.
Medicine: this compound is investigated for its potential therapeutic applications, including its use in hormone replacement therapy and as a treatment for certain hormonal disorders.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of oestr-4-en-17-one involves its interaction with steroid hormone receptors. The compound binds to these receptors, leading to the activation or inhibition of specific gene expression pathways. This interaction can result in various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics. The molecular targets include estrogen receptors and other related nuclear receptors.
Comparison with Similar Compounds
Estrone: A closely related compound with similar structural features but differing in the oxidation state at the 17-position.
Estradiol: Another related compound that is the reduced form of oestr-4-en-17-one.
Testosterone: A steroid hormone with a similar backbone structure but differing in functional groups and biological activity.
Uniqueness: this compound is unique due to its specific oxidation state and its ability to undergo various chemical transformations. Its distinct structural features make it a valuable compound for studying steroid hormone mechanisms and for developing new therapeutic agents.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-18-11-10-14-13-5-3-2-4-12(13)6-7-15(14)16(18)8-9-17(18)19/h4,13-16H,2-3,5-11H2,1H3/t13-,14+,15+,16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYAEHZZXXLNQQ-QXUSFIETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CCCCC34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CCCC[C@H]34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80957785 | |
Record name | Estr-4-en-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80957785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3646-28-4 | |
Record name | Estr-4-en-17-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3646-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oestr-4-en-17-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003646284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estr-4-en-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80957785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oestr-4-en-17-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What challenges arise when synthesizing tritiated lynestrenol, and how does the research address them?
A1: One challenge in synthesizing tritiated lynestrenol is ensuring the tritium label is incorporated specifically at the desired position. The research demonstrates that using tritiated water in dimethylformamide for tritium exchange with estrenone can lead to tritium incorporation at positions other than C-16 [1]. To address this, the researchers employed silica gel thin-layer chromatography to purify the final product, achieving 97-98% purity for tritiated lynestrenol [1]. This purification step is crucial for obtaining a specifically labeled compound suitable for research purposes.
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